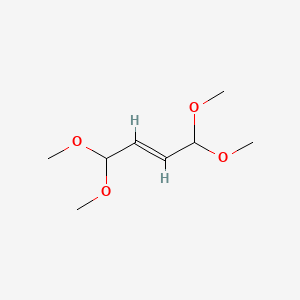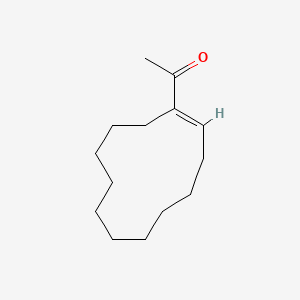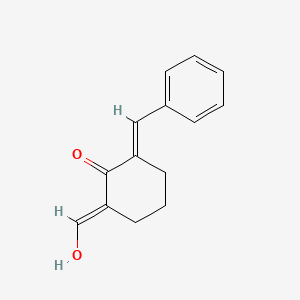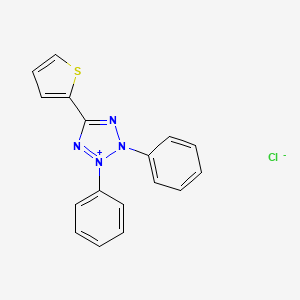
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
概要
説明
“1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C13H17N . It is one of the impurities of Donepezil, a highly specific reversible acetylcholinesterase (AChE) inhibitor, which is used to treat moderate to severe Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine was achieved using a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid in high yield and enantioselectivity .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine” consists of a benzyl group attached to the nitrogen atom of a 1,2,3,6-tetrahydropyridine ring, which also carries a methyl group . The molecular weight of the compound is 187.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine” include a molecular weight of 187.28 g/mol, a molecular formula of C13H17N, and it appears as a liquid at room temperature .
科学的研究の応用
Neurological Research
This compound is a derivative of piperidine and a dopaminergic neurotoxin, which is metabolized into 1-methyl-4-phenylpyridinium (MPP+), leading to the production of free radicals and oxidative stress in vivo. It’s used in neurological studies to understand neurochemical deficits and behavioral impairments .
Parkinson’s Disease Model
It has been utilized to induce Parkinson’s disease in animal models to study various aspects such as the effect of docosahexaenoic acid on the nervous system and the protective effects of phenylpropionamides in Parkinson’s diseased mice models .
Neuroprotection and Neuroinflammation
Researchers have used this compound to study the effects of treadmill exercise on neuroprotection and neuroinflammation, providing insights into potential therapeutic approaches for neurodegenerative diseases .
Microglial Innate Immune Memory
The compound has been employed to study its effects on microglial innate immune memory, which is crucial for understanding the immune response in the central nervous system .
Monoamine Oxidase (MAO) Interaction
Studies have compared several analogs of this compound for their ability to be oxidized by monoamine oxidase (MAO) and for their ability to cause nigrostriatal dopaminergic neurotoxicity in mice, which is significant for understanding MAO’s role in neurological disorders .
将来の方向性
Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .
作用機序
Target of Action
The primary target of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination, reward, and several cognitive functions.
Mode of Action
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine interacts with its targets by being metabolized into 1-methyl-4-phenylpyridine (MPP+) . This metabolite can cause the production of free radicals in vivo, leading to oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and mitochondrial function . It causes inflammation, excitotoxicity, mitochondrial apoptosis, and formation of inclusion bodies . In dopaminergic neurons, it blocks the mitochondrial complex I, leading to mitochondrial dysfunction .
Pharmacokinetics
Its metabolite mpp+ is known to cause free radical production in vivo, suggesting that it can cross the blood-brain barrier and reach its target neurons .
Result of Action
The action of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine results in dopaminergic neuronal damage in the striatum and substantia nigra, regions of the brain involved in movement and reward . This damage is primarily due to oxidative stress and mitochondrial dysfunction .
特性
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZSVUTUWPHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423620 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32018-56-7 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine according to the research?
A1: The research article suggests that using potassium borohydride (KBH4) in methanol (MeOH) at -5°C provides a higher yield [] for the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine compared to using sodium borohydride (NaBH4). The researchers observed a yield of 90% with KBH4 compared to 80% with NaBH4 []. This difference is attributed to the milder reactivity of KBH4 with methanol, minimizing side reactions and improving product purity [].
Q2: Can you provide the spectroscopic data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine as reported in the research?
A2: The research provides the following 1H NMR (500 MHz, CDCl3) data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: δ 7.39 – 7.32 (m, 4H), 7.29 – 7.26 (m, 1H), 5.40 – 5.38 (m, 1H), 3.60 (s, 2H), 2.97 – 2.96 (m, 2H), 2.58 (t, J = 5.8 Hz, 2H), 2.10 (br, 2H), 1.70 (br, 3H) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)








